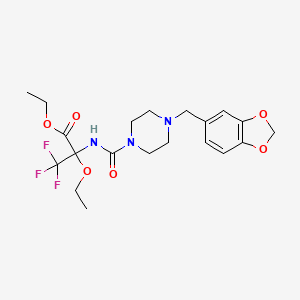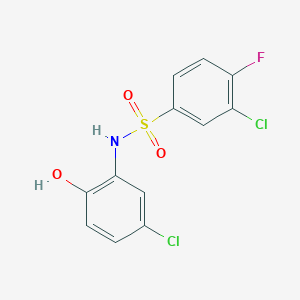
3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide is a complex organic compound characterized by the presence of chloro, hydroxy, fluorobenzene, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and amide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-ethoxybenzamide
- 3-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
- N-(5-chloro-2-hydroxyphenyl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, 3-Chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzene-1-sulfonamide stands out due to the presence of the fluorobenzene and sulfonamide groups, which may confer unique chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
920527-07-7 |
|---|---|
Fórmula molecular |
C12H8Cl2FNO3S |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
3-chloro-N-(5-chloro-2-hydroxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2FNO3S/c13-7-1-4-12(17)11(5-7)16-20(18,19)8-2-3-10(15)9(14)6-8/h1-6,16-17H |
Clave InChI |
VERIPSCLLYEIRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
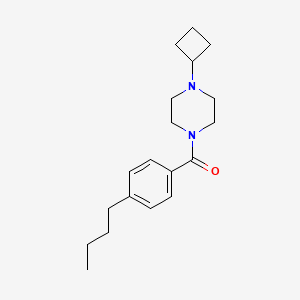
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
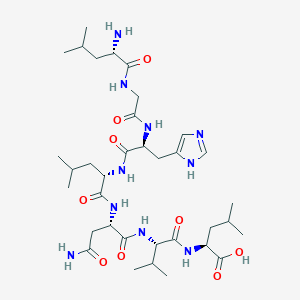
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)
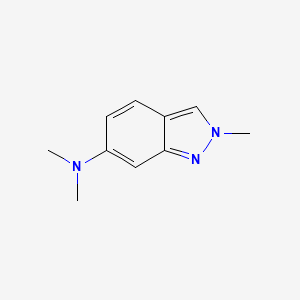
methanone](/img/structure/B12624211.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
